2-Hydroxyflavanone

説明

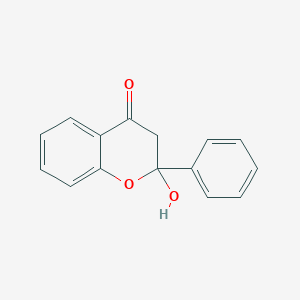

2-Hydroxyflavanone (2-HF), a member of the flavanone subclass of flavonoids, is a naturally occurring polyphenolic compound found in plants such as Mimosa pudica and fruits . Structurally, it consists of a 2-phenylchroman-4-one backbone with a hydroxyl group at the C-2 position (Figure 1) . Its pharmacological profile includes antioxidant, anti-inflammatory, anticancer, and neuroprotective properties . Notably, 2-HF has demonstrated efficacy in rodent models of neuropathic pain, inflammation, and cancer, mediated through opioidergic, GABAergic, and cytokine-inhibitory pathways .

特性

分子式 |

C15H12O3 |

|---|---|

分子量 |

240.25 g/mol |

IUPAC名 |

2-hydroxy-2-phenyl-3H-chromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2 |

InChIキー |

ABFVFIZSXKRBRL-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This method involves the use of oxidants and additives to achieve the desired product. Another method includes the use of flavanone 2-hydroxylase (F2H) to convert flavanones into 2-hydroxyflavanones .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as citrus peels, followed by purification processes. The extraction process may involve the use of solvents like methanol or ethanol, and the purification is often achieved through chromatographic techniques .

化学反応の分析

Enzymatic Oxidation by Cytochrome P450 (CYP) Enzymes

Human CYP enzymes catalyze the oxidation of 2′-hydroxyflavanone, producing hydroxylated derivatives. Key findings include:

-

Primary oxidative products : 3′-hydroxyflavanone (3′OHFva), 4′-hydroxyflavanone (4′OHFva), and 6-hydroxyflavanone (6OHFva) .

-

Secondary reactions : Further oxidation yields di-hydroxylated flavanones (diOHFva) and flavones (diOHFvo) via desaturation or additional hydroxylation (Table 1) .

Table 1: CYP-Mediated Oxidation Pathways

| Substrate | Enzyme Family | Major Products | Hydroxylation Site |

|---|---|---|---|

| 2′-Hydroxyflavanone | CYP1A1, 1A2 | 3′OHFva, 4′OHFva | B-ring |

| 6OHFva | CYP1B1.1 | 6,8-diOHFva, 6,7-diOHFva | A-ring |

| 4′OHFva | CYP2A6 | 4′-hydroxyflavone (4′OHFvo) | Oxidation/desaturation |

CYP1 family enzymes (e.g., CYP1A1, 1A2) show higher catalytic activity compared to CYP2A6, as confirmed by molecular docking studies .

Hydroxylation Patterns and Product Characterization

Hydroxylation occurs regioselectively depending on substrate structure and enzyme specificity:

-

B-ring hydroxylation : Dominant in 3′OHFva and 4′OHFva, leading to diOHFva derivatives (e.g., 3′,4′-diOHFva) .

-

A-ring hydroxylation : Observed in 6OHFva, producing 6,7-diOHFva and 6,8-diOHFva .

LC-MS/MS analyses reveal distinct fragmentation patterns for these products (Figure 1). For example:

-

2′-Hydroxyflavanone : Fragments at m/z 239 → 119 (C<sub>7</sub>H<sub>7</sub>O<sub>2</sub><sup>-</sup>) and 93 (C<sub>5</sub>H<sub>5</sub>O<sub>2</sub><sup>-</sup>) .

-

4′OHFvo : Identified via m/z 239 → 119 transition, confirming flavone formation .

Substitution and Further Oxidation Reactions

2′-Hydroxyflavanone undergoes electrophilic substitution and redox transformations under non-enzymatic conditions:

-

Electrophilic aromatic substitution : Halogenation or nitration at the A- or B-ring positions, yielding derivatives like 6-bromo-2′-hydroxyflavanone .

-

Oxidation to flavones : Metal-catalyzed dehydrogenation converts flavanones to flavones (e.g., 2′-hydroxyflavone) under acidic conditions .

Key Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub> | Halogenated derivatives |

| Dehydrogenation | Pd/C, H<sub>2</sub>O<sub>2</sub>, 80°C | 2′-Hydroxyflavone |

Stability Under Pharmacokinetic Conditions

2′-Hydroxyflavanone demonstrates stability in biological matrices, critical for therapeutic applications:

-

Freeze-thaw cycles : No significant degradation after six cycles (-70°C) .

-

Short-term storage : Stable at 22°C for 4 hours (deviation <15%) .

Pharmacokinetic Parameters (Oral Administration) :

| Parameter | Value |

|---|---|

| C<sub>max</sub> | 185.86 ng/mL |

| T<sub>max</sub> | 5 min |

| Half-life (T<sub>1/2</sub>) | 97.52 min |

Analytical Methodologies for Reaction Monitoring

Advanced techniques validate reaction pathways and product structures:

科学的研究の応用

Anticancer Properties

Inhibition of Tumor Growth

Research has demonstrated that 2-hydroxyflavanone exhibits significant anticancer properties across multiple cancer types. Notably, it has been shown to inhibit breast cancer cell proliferation by targeting specific proteins involved in cancer progression:

- Mechanism of Action : this compound reduces the levels of RLIP76 and VEGF, proteins associated with tumor growth and metastasis. It also modulates mesenchymal markers like vimentin and fibronectin, promoting differentiation through increased E-cadherin levels .

- In Vitro Studies : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated an IC50 ranging from 24 to 30 μM, indicating potent cytotoxicity .

- In Vivo Efficacy : In murine models, treatment with this compound led to reduced tumor size and altered expression of proliferation markers such as Ki67 and PCNA .

Colon Cancer Studies

In colon cancer research, this compound has been shown to induce apoptosis through the upregulation of Egr-1, which in turn activates pro-apoptotic pathways involving Bax and p21. This suggests a potential role for dietary intake of this flavonoid in cancer prevention strategies .

Antimicrobial and Antiparasitic Effects

Leishmaniasis Treatment

This compound has been identified as a promising candidate for treating leishmaniasis. Studies have indicated its effectiveness against both wild-type and antimony-resistant strains of Leishmania:

- In Vitro Activity : The compound was effective against promastigotes and intracellular amastigotes, significantly reducing infection rates in macrophages without causing toxicity .

- In Vivo Efficacy : In murine models of cutaneous leishmaniasis, administration of this compound resulted in decreased lesion size and parasite load .

Anti-inflammatory and Analgesic Properties

Recent studies have explored the anti-inflammatory effects of this compound, suggesting its potential as a remedy for pain syndromes:

- Mechanisms : The compound exhibits analgesic effects through opioidergic and GABAergic pathways. It has been shown to reduce inflammation in various models, including carrageenan-induced paw edema .

- Dosage Efficacy : Significant reductions in inflammation were observed at doses ranging from 15 mg/kg to 45 mg/kg over different time intervals .

Summary Table of Applications

作用機序

2-Hydroxyflavanone is part of a group of hydroxyflavanones, which include:

- 4-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Uniqueness: this compound is unique due to its specific molecular interactions and biological activities. It has shown distinct anticancer properties by targeting specific molecular pathways, such as the STAT3 pathway and Ral-interacting protein Rlip .

類似化合物との比較

Structural Features

- 2-Hydroxyflavanone vs. Naringenin: Both are flavanones, but naringenin lacks the C-2 hydroxyl group, reducing its ability to form tautomers like the dibenzoylmethane intermediate critical for C-glycosylation .

- 2-HF vs.

- 2-HF vs. 5-Methoxyflavone : The methoxy group in 5-methoxyflavone increases lipophilicity, favoring interactions with GABAA receptors, whereas 2-HF’s hydroxyl group supports hydrogen bonding with opioid receptors .

Pharmacokinetic Properties

Pharmacological Activity Comparison

Analgesic and Anti-Inflammatory Effects

- 2-HF : At 45 mg/kg, 2-HF increased latency time to 14.08 seconds in the hot-plate test, outperforming aspirin (50 mg/kg) and matching tramadol (30 mg/kg) . In xylene-induced ear edema models, 2-HF (30 mg/kg) reduced swelling by 60%, comparable to diclofenac .

- Naringenin: Limited efficacy in neuropathic pain models, requiring doses >100 mg/kg for significant effects .

- Dihydroxyflavones : Show moderate anti-inflammatory activity but lack opioidergic modulation, a key mechanism of 2-HF .

Anticancer Activity

- 2-HF: Inhibits VHL-mutant renal cell carcinoma proliferation by downregulating HIF-1α and VEGF, with IC50 values <20 µM .

- Naringin : Primarily acts as a chemopreventive agent, enhancing cisplatin efficacy but lacking direct anti-angiogenic effects .

Mechanism of Action

Shared Pathways

生物活性

2-Hydroxyflavanone (2-HF) is a flavonoid compound that has garnered significant attention due to its diverse biological activities, particularly in cancer prevention and treatment, anti-inflammatory effects, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-HF.

Anticancer Properties

Mechanisms of Action

2-HF has demonstrated potent anticancer effects across multiple cancer types, including breast, colon, lung, and renal cancers. Key mechanisms include:

- Induction of Apoptosis : In colon cancer cell lines (HCT116), 2-HF triggers apoptosis through the upregulation of early growth response-1 (Egr-1) and pro-apoptotic genes such as Bax, while downregulating anti-apoptotic factors .

- Cell Cycle Arrest : Studies indicate that 2-HF induces G2/M phase arrest in breast cancer cells (MCF-7 and MDA-MB-231), leading to reduced cell proliferation .

In Vivo Studies

Research using xenograft models has shown that 2-HF significantly inhibits tumor growth. For instance, in a study involving MDA-MB-231 breast cancer cells, mice treated with 2-HF showed a substantial reduction in tumor size compared to control groups . The average tumor weight in treated mice was significantly lower at various dosages (0.51g at 100 mg/kg vs. 2.08g in controls) .

Anti-inflammatory and Analgesic Effects

This compound also exhibits notable anti-inflammatory properties. In rodent models, it has been shown to reduce inflammation induced by carrageenan, serotonin, and histamine. The compound demonstrated a dose-dependent decrease in paw edema, indicating its potential as an anti-inflammatory agent .

Analgesic Activity

In pain models, 2-HF exhibited significant analgesic effects comparable to standard pain relief medications. The compound's efficacy was evaluated using hot plate and tail immersion tests, confirming its potential in managing pain through both GABAergic and opioidergic mechanisms .

Leishmanicidal Activity

Recent studies have highlighted the effectiveness of 2-HF against leishmaniasis. In vitro and in vivo tests showed that 2-HF could significantly reduce the infection index of Leishmania species in macrophages without exhibiting cytotoxicity. In murine models of cutaneous leishmaniasis, 2-HF treatment led to reduced lesion size and parasite load .

Summary of Key Findings

Q & A

Basic Research Questions

Q. What experimental models and statistical methods are recommended for evaluating 2-hydroxyflavanone's anti-nociceptive effects in preclinical studies?

- Methodology : Rodent models (e.g., thermal hyperalgesia tests) are widely used to assess anti-nociceptive activity. Experimental design should include dose-response studies (e.g., 15–480 mg/kg administered intraperitoneally) and control groups treated with reference drugs like tramadol or gabapentin. Data analysis requires two-way repeated measures ANOVA followed by Tukey’s post hoc test to compare treatment effects across time points and doses. Significance is typically set at p < 0.05 .

- Key Considerations : Ensure randomization of animals, blinding of experimenters, and compliance with ethical guidelines for animal welfare.

Q. How should this compound be stored and handled to maintain stability during laboratory use?

- Storage : Store in airtight containers at <+8°C in a dark, dry environment to prevent photodegradation and moisture absorption .

- Handling : Use protective gloves (material impermeable to organic solvents) and tightly sealed goggles. Avoid inhalation or skin contact; rinse contaminated areas immediately with water. Follow OSHA HCS standards for waste disposal .

Q. What analytical techniques are suitable for detecting this compound in plant extracts or synthetic preparations?

- Recommended Methods : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural verification. For quantification, use UV-Vis spectroscopy at characteristic absorption wavelengths (e.g., 280–320 nm for flavanones) .

- Validation : Include internal standards (e.g., deuterated analogs) to control for matrix effects in complex biological samples .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's anti-cancer activity in triple-negative breast cancer models?

- Key Pathways : 2HF inhibits RLIP76, a stress-response protein, leading to reduced VEGF levels, angiogenesis suppression, and apoptosis via BAX/BCL-2 ratio modulation. It also downregulates survivin, CDK4, and cyclin B1, arresting the cell cycle at G2/M phase. Western blotting and xenograft tumor histopathology are critical for validating these targets .

- Experimental Design : Use MDA-MB-231 xenografts in mice, with tumor volume measurement and immunohistochemical staining for Ki67, pAkt, and CD31. Dose optimization (e.g., 25–100 mg/kg/day) is essential to balance efficacy and toxicity .

Q. How does this compound function as an intermediate in flavone biosynthesis in plants?

- Enzymatic Pathways : In rice (Oryza sativa), CYP93G2 (a cytochrome P450 enzyme) hydroxylates flavanones (e.g., naringenin) at the 2-position to form 2-hydroxyflavanones. These intermediates are subsequently C-glucosylated by UDP-Glc-dependent C-glucosyltransferases (e.g., OsCGT) and dehydrated to yield 6C-glucosylflavones .

- Genetic Approaches : CRISPR/Cas9 knockout of CYP93G2 in rice seedlings reduces C-glycosylflavone content by >70%, confirming its role. Metabolite profiling via LC-MS/MS without acid hydrolysis preserves labile this compound derivatives .

Q. What strategies can resolve contradictions in reported toxicological data for this compound?

- Data Gaps : Acute toxicity studies in mice show no mortality up to 480 mg/kg, but ecological toxicity (e.g., bioaccumulation, soil mobility) remains uncharacterized .

- Mitigation : Conduct OECD guideline-compliant assays (e.g., OECD 423 for acute oral toxicity, OECD 301 for biodegradability). Use in silico tools like ECOSAR to predict ecotoxicological endpoints until empirical data are available .

Q. How can chiral separation of this compound enantiomers be achieved for pharmacological studies?

- Chromatographic Methods : Use bridged bis(β-cyclodextrin) chiral stationary phases with mobile phases containing methanol (10–20%) and formic acid (0.1–0.5%). Column temperature (20–40°C) significantly affects resolution and retention factors .

- Validation : Compare enantiomer-specific bioactivity using in vitro assays (e.g., GABAA receptor modulation) to identify therapeutically relevant isomers .

Methodological Resources

- Synthesis & Characterization : For novel derivatives, provide detailed NMR (¹H, ¹³C) and HRMS data. Include X-ray crystallography for unambiguous structural confirmation, as demonstrated for mosloflavanone .

- In Vivo Studies : Adopt ARRIVE guidelines for reporting animal experiments, including sample size justification and blinding protocols .

- Data Reproducibility : Archive raw data (e.g., HPLC chromatograms, Western blot images) in supplementary materials, referencing Beilstein Journal of Organic Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。